molecular formula C24H24F3N3 B14139970 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane CAS No. 4520-86-9

1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane

Cat. No.: B14139970
CAS No.: 4520-86-9
M. Wt: 411.5 g/mol
InChI Key: NLHORFJOKQUSJR-UHFFFAOYSA-N
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Description

1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is a chemical compound belonging to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of three 4-fluorophenylmethyl groups attached to the triazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane typically involves the reaction of 4-fluorobenzylamine with cyanuric chloride. The reaction proceeds through nucleophilic substitution, where the amine groups of 4-fluorobenzylamine replace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms, often in the presence of a catalyst or under elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazines with different functional groups.

Scientific Research Applications

1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of polymers, coatings, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris[(4-chlorophenyl)methyl]-1,3,5-triazinane: Similar structure but with chlorine atoms instead of fluorine.

    1,3,5-Tris[(4-methylphenyl)methyl]-1,3,5-triazinane: Contains methyl groups instead of fluorine.

    1,3,5-Tris[(4-nitrophenyl)methyl]-1,3,5-triazinane: Contains nitro groups instead of fluorine.

Uniqueness

1,3,5-Tris[(4-fluorophenyl)methyl]-1,3,5-triazinane is unique due to the presence of fluorine atoms, which impart specific chemical properties such as increased electronegativity and reactivity. This makes the compound particularly useful in applications where these properties are advantageous, such as in medicinal chemistry and materials science.

Properties

CAS No.

4520-86-9

Molecular Formula

C24H24F3N3

Molecular Weight

411.5 g/mol

IUPAC Name

1,3,5-tris[(4-fluorophenyl)methyl]-1,3,5-triazinane

InChI

InChI=1S/C24H24F3N3/c25-22-7-1-19(2-8-22)13-28-16-29(14-20-3-9-23(26)10-4-20)18-30(17-28)15-21-5-11-24(27)12-6-21/h1-12H,13-18H2

InChI Key

NLHORFJOKQUSJR-UHFFFAOYSA-N

Canonical SMILES

C1N(CN(CN1CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F

Origin of Product

United States

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